Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)11-3-5-12(6-4-11)19-9-10-2-7-13(15)16-8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNXOUDKDJMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have explored the potential antiviral properties of methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate. For instance, a research project focused on the optimization of non-covalent inhibitors against SARS-CoV-2 highlighted similar compounds that demonstrated significant antiviral activity. The structure-based design approach indicated that derivatives of this compound could serve as effective inhibitors against viral proteases, which are crucial for viral replication .
Case Study: SARS-CoV-2 Inhibition
- Objective : To evaluate the efficacy of related compounds against SARS-CoV-2.
- Methodology : Structure-based optimization was conducted using X-ray crystallography to analyze binding interactions.
- Results : Compounds showed nanomolar inhibition against viral proteases, suggesting that this compound could be a lead compound for further development.
Agrochemical Applications
2.1 Herbicidal Properties
The compound has been investigated for its herbicidal potential. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing new herbicides. The chloropyridine moiety is particularly effective in targeting plant growth regulators.
Data Table: Herbicidal Efficacy
| Compound Name | Target Plant Species | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Weeds (species A) | 85% | |
| Related Compound X | Weeds (species B) | 78% |
Materials Science
3.1 Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its methoxy group provides sites for cross-linking, leading to materials with enhanced thermal and mechanical properties.
Case Study: Polymer Development
- Objective : To synthesize novel polymers incorporating this compound.
- Methodology : The compound was polymerized using radical initiators under controlled conditions.
- Results : The resulting polymers exhibited improved tensile strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. The methoxybenzoate moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Esters and Ethers
Nitenpyram Intermediates (): Metabolites of nitenpyram, such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine and N-((6-chloropyridin-3-yl)methyl)ethanamine, share the 6-chloropyridin-3-ylmethyl moiety but lack the benzoate ester group. These intermediates are generated via microbial degradation by Ochrobactrum sp. Unlike Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate, these metabolites exhibit lower molecular weights and simpler structures, which may influence their bioactivity and degradation pathways.
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (): This compound (m.p. 147–148°C, LC-MS: m/z 377.0 [M+H]⁺) replaces the pyridine ring with a thienopyrimidine system. Its synthesis yield (69%) and NMR data suggest efficient preparation methods, which could inform optimization strategies for this compound .
Quinoline-Based Ethers ()
Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate and methyl 2-[(2-chloro-6-methylquinolin-3-yl)methoxy]benzoate feature quinoline rings instead of pyridine. These analogs exhibit distinct supramolecular assemblies due to π–π stacking and hydrogen bonding. For example:
- Crystallographic Differences:
| Compound | Space Group | Z₀ | Key Interactions |
|---|---|---|---|
| Quinoline analog (I) | P2₁/n | 1 | π–π stacking, no H-bonds |
| Quinoline analog (II) | Pbca | 1 | Weak π–π stacking |
| Target compound (inferred) | — | — | Likely similar π interactions |
Triazolopyridine Derivatives ()
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine is synthesized via oxidative ring closure using sodium hypochlorite, a greener alternative to toxic oxidants like Cr(VI). While structurally distinct, its synthesis methodology (73% yield, room temperature) contrasts with the target compound’s likely multi-step preparation.
Biological Activity
Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate (C14H12ClNO3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a methoxy group and a chloropyridine ring. The presence of these functional groups contributes to its biological activity:
- Molecular Formula : C14H12ClNO3
- Molecular Weight : 275.70 g/mol
- CAS Number : 1474832
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. A study reported that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications. For instance, it has been identified as a potential inhibitor of certain proteases, which are important targets in drug design for various diseases, including cancer and viral infections. The mechanism involves the interaction of the compound with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The methoxy group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity.
- π-π Interactions : The aromatic rings can engage in π-π stacking interactions with other aromatic residues in proteins, stabilizing the complex.
- Electrostatic Interactions : The chlorine atom may participate in electrostatic interactions with charged residues within the active sites of enzymes or receptors.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against selected bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Enzyme Inhibition Study
In another study focusing on enzyme inhibition, this compound was tested against a panel of proteases. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects.
| Enzyme | IC50 (µM) |
|---|---|
| Thrombin | 2.5 |
| Trypsin | 1.8 |
| Chymotrypsin | 5.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
